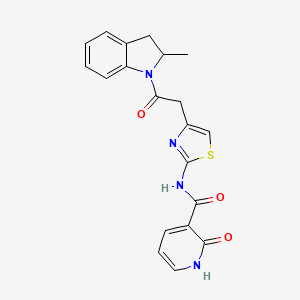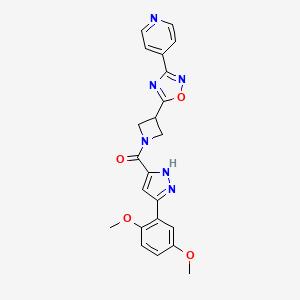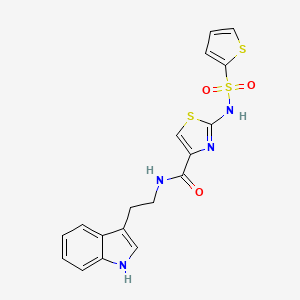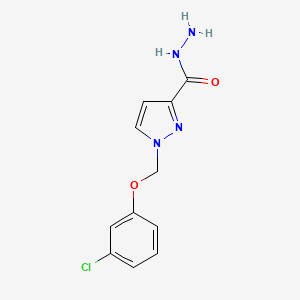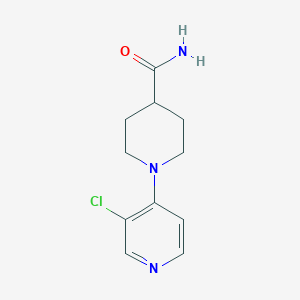
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide
概要
説明
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is an organic compound that features a piperidine ring substituted with a chloropyridine moiety and a carboxamide group
作用機序
Target of Action
The primary target of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide is DNA gyrase . DNA gyrase is an enzyme that introduces negative supercoils (or relaxes positive supercoils) into DNA and is essential for the replication of bacteria .
Mode of Action
This compound, also known as Piperidine-4-Carboxamides, interacts with DNA gyrase, inhibiting the enzyme’s activity . This interaction results in the prevention of DNA replication, leading to the death of the bacterial cell .
Biochemical Pathways
The compound affects the DNA replication pathway in bacteria. By inhibiting DNA gyrase, the compound prevents the unwinding of the DNA helix, a critical step in DNA replication . This disruption leads to the cessation of bacterial growth and replication .
Pharmacokinetics
After oral dosing, these compounds showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo .
Result of Action
The inhibition of DNA gyrase by this compound leads to the prevention of DNA replication, resulting in the death of the bacterial cell . This makes the compound a potential candidate for the treatment of diseases caused by bacteria, such as Mycobacterium abscessus .
生化学分析
Biochemical Properties
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of Protein Kinase B (PKB or Akt), a key component of intracellular signaling pathways regulating growth and survival . The compound exerts its effects through ATP-competitive inhibition, demonstrating nanomolar potency and significant selectivity for PKB over the closely related kinase PKA .
Cellular Effects
The effects of this compound on cells are largely tied to its inhibition of PKB. By inhibiting PKB, this compound can modulate cell signaling pathways, influence gene expression, and alter cellular metabolism . For example, it has been shown to strongly inhibit the growth of human tumor xenografts in nude mice .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules, inhibition of enzymes, and changes in gene expression. As an ATP-competitive inhibitor, it binds to the ATP-binding site of PKB, preventing the binding of ATP and thus inhibiting the kinase’s activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For instance, it has been observed that compounds containing 4-amino-4-benzylpiperidines, a group to which this compound belongs, undergo metabolism in vivo, leading to rapid clearance and low oral bioavailability .
Metabolic Pathways
The specific metabolic pathways involving this compound are not well-documented. Given its role as a PKB inhibitor, it is likely involved in the phosphatidylinositol-3 kinase (PI3K) signaling pathway .
Subcellular Localization
The subcellular localization of this compound is not well-documented. Given its role as a PKB inhibitor, it is likely to be found in the cytoplasm where PKB is located .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine over a molybdenum disulfide catalyst.
Chloropyridine Introduction: The chloropyridine moiety can be introduced via a nucleophilic substitution reaction, where a suitable chloropyridine derivative reacts with a piperidine precursor.
Carboxamide Formation: The final step involves the formation of the carboxamide group, which can be achieved through the reaction of the piperidine derivative with an appropriate amide-forming reagent.
Industrial Production Methods
Industrial production of this compound may involve large-scale hydrogenation and nucleophilic substitution reactions, utilizing continuous flow reactors to ensure efficient and consistent production .
化学反応の分析
Types of Reactions
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The chloropyridine moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Amines derived from the carboxamide group.
Substitution: Various substituted derivatives of the chloropyridine moiety.
科学的研究の応用
1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biological Studies: It is used in studies to understand its effects on various biological pathways and its potential as an antimicrobial or antiviral agent.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.
類似化合物との比較
Similar Compounds
Pyridine Derivatives: Compounds like 3-chloropyridine and 4-chloropyridine share structural similarities with 1-(3-Chloropyridin-4-yl)piperidine-4-carboxamide.
Piperidine Derivatives: Compounds such as piperidine-4-carboxamide and 1-(4-chloropyridin-3-yl)piperidine-4-carboxamide are structurally related.
Uniqueness
This compound is unique due to the specific positioning of the chloropyridine moiety and the carboxamide group on the piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
特性
IUPAC Name |
1-(3-chloropyridin-4-yl)piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O/c12-9-7-14-4-1-10(9)15-5-2-8(3-6-15)11(13)16/h1,4,7-8H,2-3,5-6H2,(H2,13,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVPBWGKTSZOHHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C2=C(C=NC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)prop-2-enamide](/img/structure/B2740300.png)
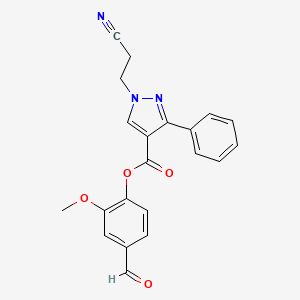
![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2740302.png)
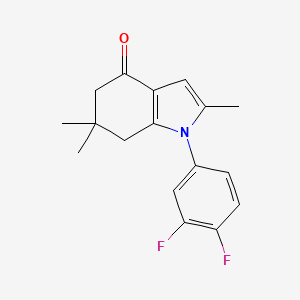
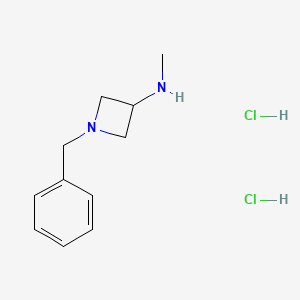
![1-(4-Chlorophenyl)-3-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]methyl}-2,4-dioxo-1,2,3,4-tetrahydro-5-pyrimidinecarbonitrile](/img/structure/B2740308.png)
![N-{2-[(trimethyl-1H-pyrazol-5-yl)carbamoyl]ethyl}prop-2-enamide](/img/structure/B2740309.png)
![4-((1-(2-(benzylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-propylcyclohexanecarboxamide](/img/structure/B2740311.png)

![N-(2-chlorobenzyl)-2-(8-(4-methoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2740314.png)
